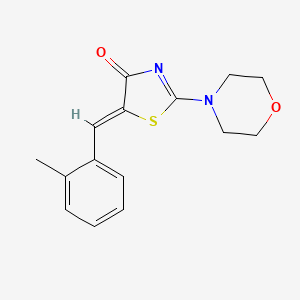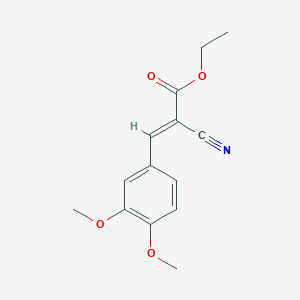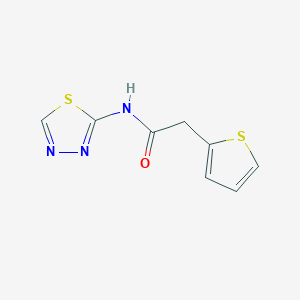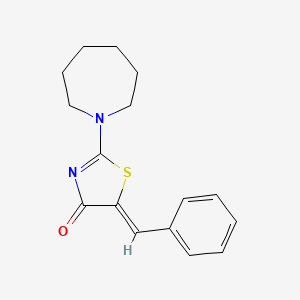![molecular formula C21H27NO4 B5557527 ethyl 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate](/img/structure/B5557527.png)
ethyl 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of this compound and its derivatives typically involves multistep chemical processes, including condensation, cyclization, and functional group transformation reactions. For instance, the synthesis of related compounds often employs Knoevenagel condensation or Dieckmann-type cyclization, indicating the complex methodologies required for constructing such intricate molecules (Miyamoto et al., 1987).
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been determined using X-ray diffraction analysis, revealing detailed insights into their conformation, crystal packing, and intermolecular interactions. For example, compounds with similar structural frameworks have shown disorder in their cyclohexenone ring and carboxylate group, with weak intermolecular interactions influencing crystal packing stability (M. Kaur et al., 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including conjugated addition reactions facilitated by basic catalysts. Their reactivity underlines their potential as key intermediates in the synthesis of more complex molecules. Chalcone derivative molecules, for instance, act as activated unsaturated systems in conjugated addition reactions, showcasing their versatility in organic synthesis (M. Kaur et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of Coordination Polymers : A study describes the synthesis and crystal structures of two 2D coordination polymers with a drug ligand, showcasing their photoluminescence properties. The coordination involves a six-membered chelating ring, highlighting a potential application in materials science for fluorescence-based applications (Liang-cai Yu et al., 2006).
- Antibacterial Agents : Pyridonecarboxylic acids, including compounds structurally related to the queried chemical, have been explored for their antibacterial activity. This indicates a potential application in developing new antibacterial drugs (H. Egawa et al., 1984).
- Cancer Drug Activation : Research into the hydrolysis of CPT-11, a prodrug activated by carboxylesterase enzymes, suggests applications in cancer therapy. Although not directly related to the queried compound, it highlights the importance of esterase activity in drug activation (R. Humerickhouse et al., 2000).
Molecular Structure and Activity
- Crystal and Molecular Structure : The detailed structural analysis of related compounds through single crystal X-ray diffraction data underlines the importance of molecular structure in the function and stability of potential pharmacological agents (M. Kaur et al., 2012).
- Growth-Promoting Activity : A study on the synthesis and structure of related piperidin-4-ols found significant growth-promoting activity in agricultural applications. This suggests a potential use in enhancing crop yield and productivity (M. Omirzak et al., 2013).
Novel Applications and Studies
- Oxidative Polymerization : The enzymatically catalyzed oxidative polymerization of related phenol derivatives in aqueous media suggests applications in polymer chemistry, particularly for creating novel polymeric materials (Yan Pang et al., 2003).
- Polymerizable Light Initiators : Naphthalimide derivatives, including piperidine-fused compounds, have been designed as one-component visible light initiators for photopolymerization, indicating potential in materials science for light-sensitive applications (Jianjing Yang et al., 2018).
Propiedades
IUPAC Name |
ethyl 1-(2-hydroxy-3-naphthalen-2-yloxypropyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-2-25-21(24)17-9-11-22(12-10-17)14-19(23)15-26-20-8-7-16-5-3-4-6-18(16)13-20/h3-8,13,17,19,23H,2,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKIURLXBWMYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC2=CC3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5557447.png)
![4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5557451.png)
![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5557456.png)

![6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5557469.png)

![2-(1-{2-[2-(2-pyridinyl)ethyl]phenyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5557483.png)

![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5557497.png)


![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)
![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)
